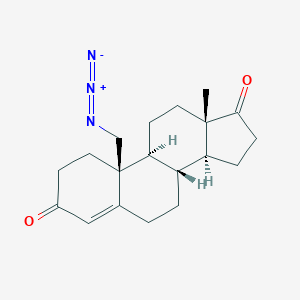

19-Azidoandrost-4-ene-3,17-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

102053-40-7 |

|---|---|

Formule moléculaire |

C19H25N3O2 |

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

(8R,9S,10S,13S,14S)-10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H25N3O2/c1-18-8-7-16-14(15(18)4-5-17(18)24)3-2-12-10-13(23)6-9-19(12,16)11-21-22-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |

Clé InChI |

YXESQHWXOVHCMN-BGJMDTOESA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN=[N+]=[N-] |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CN=[N+]=[N-] |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN=[N+]=[N-] |

Synonymes |

19-ADED 19-azidoandrost-4-ene-3,17-dione |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 19 Azidoandrost 4 Ene 3,17 Dione

Regioselective Introduction of the Azido (B1232118) Group at C-19

The introduction of a functional group at the sterically hindered C-19 position of the androstane (B1237026) skeleton requires carefully considered synthetic strategies. Direct functionalization is difficult, necessitating the use of precursor molecules where a leaving group is installed at C-19.

The azide (B81097) anion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions, as it is a strong nucleophile but only a weak base. qorganica.commasterorganicchemistry.comwikipedia.org This property is exploited in the synthesis of azido steroids. The most effective method for generating 19-Azidoandrost-4-ene-3,17-dione involves the nucleophilic displacement of a halogen at the C-19 position.

Research has shown that 19-iodo-androstane derivatives are particularly effective substrates for this transformation. rsc.orgpsu.edu The displacement reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent such as hexamethylphosphoramide (B148902) (HMPA) at elevated temperatures. psu.edu This approach allows for a clean displacement at C-19, yielding the desired 19-azido product. psu.edu The synthesis often starts from the more accessible Δ⁵-steroid, which is later converted to the Δ⁴-3-keto system found in this compound. psu.edu

Table 1: Nucleophilic Displacement for C-19 Azide Synthesis This interactive table summarizes the key components of the displacement reaction.

| Substrate | Reagent | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 19-Iodo-Δ⁵-androstene derivative | Sodium Azide (NaN₃) | HMPA | Clean displacement to 19-azido derivative | psu.edu, rsc.org |

While sulfonate esters like mesylates and tosylates are common leaving groups in nucleophilic substitution reactions, their use for synthesizing this compound is problematic. Attempts to displace a 19-mesylate group on the androst-4-ene-3,17-dione framework with sodium azide have been found to be unsuccessful. researchgate.net

The failure of this reaction is attributed to steric hindrance. The required backside attack for an Sₙ2 mechanism is blocked by the steroid's ring system. researchgate.net Interestingly, the nucleophilic displacement of a 19-mesylate is possible in the related androst-5-ene system. researchgate.net In this case, the reaction is believed to proceed through a Sₙ1 mechanism, where the intermediate primary carbocation at C-19 is stabilized by the π-electrons of the C-5,6 double bond. researchgate.net This stabilization is not available in the androst-4-ene-3-one system due to conjugation with the electron-withdrawing ketone, preventing the formation of the necessary carbocation and thus inhibiting the reaction. researchgate.net This highlights the critical role of the steroid's electronic and steric landscape in directing the outcome of the reaction.

Stereospecific Synthesis of Related Azido-Steroid Scaffolds

The synthesis of azido-steroids is not limited to the C-19 position, and various stereospecific methods have been developed to introduce the azide group at other locations on the steroid scaffold. These methods often rely on the opening of strained rings, such as epoxides and aziridines.

The ring-opening of steroidal epoxides with sodium azide is a common strategy that proceeds via an Sₙ2 mechanism, leading to the formation of vicinal trans-diaxial azido-alcohols. hw.ac.uknih.gov For example, a 6α-hydroxy-7β-azido steroid has been synthesized from a 6α,7α-epoxy precursor by reaction with sodium azide. nih.gov Similarly, aziridines can be opened with nucleophiles like the azide ion to furnish azidoamines. nih.gov These stereospecific reactions provide reliable access to a wide range of isomeric azido-steroids, which are valuable intermediates for further synthetic transformations. hw.ac.uknih.gov

Table 2: Selected Stereospecific Methods for Azide Introduction in Steroids This interactive table outlines different stereospecific synthetic routes.

| Precursor Type | Reagent | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|

| Epoxide | Sodium Azide (NaN₃) | Azido-alcohol | trans-diaxial | hw.ac.uk, nih.gov |

| Aziridine | Sodium Azide (NaN₃) | Azido-amine | Ring-opening product | nih.gov |

Derivatization Strategies Utilizing the Azide Functionality in this compound

The azide group in this compound is not merely a structural feature but a powerful functional group for chemical modification. It serves as a key component in "click" chemistry reactions, allowing for the covalent linkage of the steroid to other molecules with high efficiency and specificity.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click reaction. wikipedia.orgnih.gov This reaction joins an azide with a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org

This methodology allows for the derivatization of this compound by coupling it with various alkyne-containing molecules. The reaction proceeds under mild conditions, often at room temperature in aqueous solvent mixtures, and is tolerant of a wide range of other functional groups. beilstein-journals.org While direct examples on the 19-azido compound are specific to proprietary research, the application of CuAAC to other azido-steroids, such as the synthesis of 17-triazolyl derivatives, demonstrates the feasibility and utility of this approach for creating complex steroidal conjugates. core.ac.uk

Table 3: Typical Components for a CuAAC Reaction This interactive table lists the essential reagents for performing a CuAAC reaction.

| Component | Role | Example | Reference |

|---|---|---|---|

| Azide | Substrate | This compound | - |

| Terminal Alkyne | Substrate | Phenylacetylene, Propargyl alcohol | beilstein-journals.org, mdpi.com |

| Copper(I) Catalyst | Catalyst | Copper(I) Iodide (CuI) | beilstein-journals.org |

| In situ Catalyst System | Pre-catalyst & Reductant | Copper(II) Sulfate (CuSO₄) & Sodium Ascorbate | wikipedia.org |

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry that is driven by the high ring strain of a cycloalkyne. magtech.com.cn The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

In SPAAC, the azide group of this compound would react spontaneously with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]non-4-yne (BCN), to form a stable triazole linkage. magtech.com.cnnih.gov The reaction does not require any additional catalysts or harsh conditions, which is a significant advantage for biological applications. magtech.com.cn The rate of the SPAAC reaction is highly dependent on the structure and strain of the cycloalkyne used. nih.gov This powerful conjugation method opens up possibilities for using this compound as a probe to study biological systems or to attach it to larger molecules like polymers or proteins. nih.gov

Enzymatic Inhibition and Mechanistic Studies of 19 Azidoandrost 4 Ene 3,17 Dione

Aromatase (CYP19A1) Inhibition Kinetics

The study of the rate of reaction and the factors affecting it, known as kinetics, provides valuable insights into how 19-Azidoandrost-4-ene-3,17-dione functions as an aromatase inhibitor.

Classification as a "Slow-Binding" Inhibitor

Research has classified this compound as a "slow-binding" inhibitor of aromatase. nih.gov This classification is based on the observation that the progress curves for the inhibition of aromatase by this compound are non-linear, with the extent of inhibition increasing over time. nih.gov This time-dependent nature suggests a multi-step binding process. nih.govcore.ac.uk

Time-Dependent Formation of Enzyme-Inhibitor Complexes (E.I and E.I)*

The phenomenon of slow-binding inhibition is attributed to the formation of an initial enzyme-inhibitor complex (E.I), which then undergoes a slow rearrangement to a more stable and tightly bound species (E.I*). nih.govcore.ac.uk In this rearranged complex, the interaction between the enzyme and the inhibitor is maximized, leading to enhanced binding. nih.gov

Determination of Binding Affinities and Dissociation Constants (K_i values)

The binding affinity of an inhibitor to an enzyme is quantified by the inhibition constant (K_i). For this compound, a single K_i value of 5 nM has been determined. nih.govcore.ac.uk In the case of a related slow-binding inhibitor, 19-thiomethylandrostenedione, separate dissociation constants for the initial (K_i) and the rearranged (K_i) complexes were calculated to be 2.4 nM and 1.4 nM, respectively, with a half-time for the dissociation of the E.I complex of 12.6 minutes. nih.gov While two separate dissociation constants were not determined for 19-azidoandrostenedione, its low nanomolar K_i value indicates a high affinity for the aromatase enzyme. nih.govcore.ac.uk

Table 1: Inhibition Constants (K_i) for Aromatase Inhibitors

| Compound | K_i (nM) |

|---|---|

| This compound | 5 nih.govcore.ac.uk |

| 19-Thiomethylandrostenedione (E.I) | 2.4 nih.gov |

| 19-Thiomethylandrostenedione (E.I*) | 1.4 nih.gov |

| 6β-pentyl analog of androst-4-ene-3,17-dione | 2.8 nih.gov |

| 4-hydroxy-4-androstene-3,17-dione (4-OHA) | 3280 miami.edu |

Proposed Mechanism of Enzyme-Inhibitor Interaction for this compound

The potent inhibitory activity of this compound is rooted in its specific molecular interactions with the active site of the aromatase enzyme.

Interaction with Heme Iron of Cytochrome P-450

Cytochrome P450 enzymes, including aromatase, contain a heme group with an iron atom at its core, which is essential for their catalytic activity. nih.govuniprot.orgwikipedia.org Spectrometric studies have confirmed that this compound interacts directly with this heme iron. nih.gov This interaction is a key feature of its inhibitory mechanism.

Formation of Hexaco-ordinated Species

The interaction between this compound and the heme iron of aromatase leads to the formation of a hexaco-ordinated species. nih.gov This is evidenced by the observation of a 'Type II' absorption spectrum with a maximum at 418 nm, which is characteristic of such complexes. nih.govcore.ac.uk In this state, the inhibitor acts as a sixth ligand to the heme iron, disrupting the normal catalytic cycle of the enzyme and leading to its inhibition. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 19-Thiomethylandrostenedione |

| 4-hydroxy-4-androstene-3,17-dione |

| 4-methoxy-4-androstene-3,17-dione |

| 6β-pentyl-androst-4-ene-3,17-dione |

| Androst-4-ene-3,17-dione |

| Androsta-1,4-diene-3,17-dione |

| Androst-4-ene-3,6,17-trione |

| Androsta-1,4,6-triene-3,17-dione |

| Estrone (B1671321) |

| Estradiol |

| Testosterone (B1683101) |

| Testolactone (B1683771) |

| 1-methylandrost-1,4-diene-3,17-dione |

| Progesterone (B1679170) |

| Dehydroepiandrosterone (B1670201) |

| Testosterone propionate |

Spectroscopic Characterization of Enzyme-Inhibitor Complexes (e.g., Type II spectra)

The interaction between this compound and aromatase has been investigated using absorption spectrometry. These studies have revealed that the formation of the enzyme-inhibitor complex is a time-dependent process. nih.gov This is characterized by the development of a 'Type II' difference spectrum, which is indicative of the inhibitor binding to the heme iron of the cytochrome P-450 component of the aromatase enzyme. nih.govcore.ac.uk

Specifically, the complex formed between aromatase and this compound exhibits a spectral maximum at 418 nm. nih.govcore.ac.uk This type of spectral change suggests that the azido (B1232118) group of the inhibitor directly interacts with the ferric ion of the enzyme's heme group, leading to the formation of a hexacoordinated species. nih.gov In contrast, the natural substrate, androst-4-ene-3,17-dione, typically produces a 'Type I' spectrum with a peak around 388 nm and a trough at 420 nm, which signifies binding to a site remote from the heme iron. core.ac.uk The time-dependent nature of the spectral changes observed with this compound corroborates kinetic findings that classify it as a 'slow-binding' inhibitor. nih.gov

Spectroscopic Data for Aromatase-Inhibitor Complexes

| Compound | Spectral Type | Absorption Maximum (λmax) |

|---|---|---|

| This compound | Type II | 418 nm |

| 19-Thiomethylandrost-4-ene-3,17-dione | Type II | 429 nm |

| Androst-4-ene-3,17-dione (Substrate) | Type I | 388 nm (peak), 420 nm (trough) |

Irreversible Aromatase Inactivation in Cell-Free Systems

In cell-free systems, this compound has been demonstrated to cause the irreversible inactivation of aromatase. mdpi.com This characteristic places it in the category of mechanism-based or "suicide" inhibitors. Such inhibitors are themselves substrates for the enzyme, which converts them into a reactive intermediate that then covalently binds to and inactivates the enzyme.

Studies have shown that the inactivation of aromatase by this compound is a time-dependent process, a hallmark of irreversible inhibition. nih.gov This inactivation is also dependent on the presence of NADPH, the cofactor required for the catalytic activity of aromatase. nih.gov Furthermore, the presence of the natural substrate, testosterone, can protect the enzyme from inactivation by this compound, suggesting that the inhibitor acts at the enzyme's active site. nih.gov It has been proposed that the 3-keto-4-ene system present in this and other similar steroidal inhibitors contributes to their kinetic profile as suicide substrates. mdpi.com

Comparative Analysis of Inhibition Potency with Other Steroidal Aromatase Inhibitors

The inhibitory potency of this compound has been compared with other steroidal aromatase inhibitors. It has been classified as a 'slow-binding' inhibitor of aromatase with a reported inhibition constant (Ki) value of 5 nM. nih.gov

In comparative studies, other steroidal inhibitors have shown varying degrees of potency. For instance, 19-mercaptoandrost-4-ene-3,17-dione is a potent competitive and irreversible inhibitor. nih.gov Its more stable dithio-derivative, the 19-(ethyldithio)-derivative (ORG 30958), is considered a prodrug that converts to the active mercapto form and is approximately eight times more active than 4-hydroxyandrost-4-ene-3,17-dione (4-OH-AD) and 1-methyl-1,4-androstadiene-3,17-dione (SH 489) in vivo. nih.gov Another example, 19-(cyclopropylamino)androst-4-ene-3,17-dione, is a time-dependent, irreversible inhibitor with a Ki of 92 nM. nih.gov For further context, formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) has a Ki of 40 nM, while exemestane (B1683764) has a competitive Ki of 10.2 nM and an irreversible inactivation Ki of 26 nM. nih.gov

Inhibition Constants (Ki) of Various Steroidal Aromatase Inhibitors

| Inhibitor | Ki Value (nM) | Inhibition Type |

|---|---|---|

| This compound | 5 | Slow-binding |

| 19-Thiomethylandrost-4-ene-3,17-dione | 1.4 (Ki*), 2.4 (Ki) | Slow-binding |

| 19-(Cyclopropylamino)androst-4-ene-3,17-dione | 92 | Time-dependent, Irreversible |

| Formestane (4-hydroxyandrost-4-ene-3,17-dione) | 40 | Suicide-type |

| Exemestane | 10.2 (competitive), 26 (irreversible) | Irreversible |

Broader Inhibition Profile Against Steroidogenic Enzymes (e.g., P45017α for related azido-steroids)

While the primary focus of research on this compound has been on its interaction with aromatase (CYP19A1), studies on related azido-steroidal compounds suggest a potential for broader inhibition profiles against other steroidogenic enzymes. For instance, various azolyl steroids have been shown to be potent inhibitors of P45017α (17α-hydroxylase/17,20-lyase), another key enzyme in the steroid biosynthesis pathway. researchgate.net

Spectroscopic studies with a modified form of human P45017α have indicated that the inhibition mechanism of some azolyl steroids involves the binding of the steroidal azole nitrogen to the heme iron of the enzyme. researchgate.net This is analogous to the proposed mechanism for this compound's interaction with aromatase. Although direct studies on the inhibitory effect of this compound on P45017α are not detailed in the provided context, the inhibitory action of other azido and azole-containing steroids on this enzyme highlights the potential for cross-reactivity and a broader inhibition profile for this class of compounds. The enzyme P45017α is responsible for the conversion of pregnenolone (B344588) and progesterone to their 17α-hydroxylated forms and subsequently to dehydroepiandrosterone and androstenedione (B190577), respectively. genome.jp

Biological Applications and Biochemical Interactions of 19 Azidoandrost 4 Ene 3,17 Dione and Analogs in in Vitro Systems

Utilization in Steroid Hormone Research

19-Azidoandrost-4-ene-3,17-dione has been utilized as a tool in steroid hormone research, particularly in the study of aromatase, a key enzyme in estrogen biosynthesis. Research involving the perfusion of human placenta compared the effects of several aromatase inhibitors, including this compound, in both cell-free and perfusion systems. mdpi.com The findings indicated that while this compound and others like testolactone (B1683771) and 4-hydroxyandrost-4-ene-3,17-dione caused irreversible inactivation of aromatase in a cell-free system, this effect was not observed during the perfusion experiments. mdpi.com This highlights the importance of the experimental context in determining the apparent mechanism of action of such inhibitors.

The azido (B1232118) group, a key feature of this compound, is a versatile chemical handle. It can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach fluorescent probes or other reporter molecules. researchgate.net This bioorthogonal labeling strategy allows for the visualization and tracking of steroid-protein interactions and the localization of steroid-metabolizing enzymes within cellular compartments.

Investigation of Steroid Metabolism Pathways in Biochemical Assays

Biochemical assays are crucial for understanding the complex pathways of steroid metabolism. jcrpe.org Androst-4-ene-3,17-dione is a central intermediate in the biosynthesis of both androgens and estrogens. wikipedia.org Its conversion to testosterone (B1683101) is catalyzed by 17β-hydroxysteroid dehydrogenase, while its transformation into estrone (B1671321) is mediated by aromatase. wikipedia.org The introduction of an azido group at the C19 position, creating this compound, provides a unique probe to study these enzymatic conversions.

The azido-steroid can act as a substrate or an inhibitor in these pathways, and its interactions with enzymes can be monitored. For instance, studies on the metabolism of orally ingested 19-nor-4-androstene-3,17-dione, a related compound, in healthy males showed its conversion to nortestosterone, which was detectable in urine. nih.gov Such studies, while conducted in vivo, provide a basis for designing in vitro biochemical assays to investigate the specific enzymes involved and the kinetics of their reactions.

Studies on Biological Membrane Interactions and Receptor Binding for Azido-Steroids

The interaction of steroids with biological membranes is a critical aspect of their function, influencing both genomic and non-genomic signaling pathways. nih.gov While much is known about steroid-receptor binding, the direct interactions of steroids with the lipid bilayer are also significant. nih.gov Even minor changes to the steroid structure can lead to substantial differences in these interactions. nih.gov

Azido-modified lipids have been synthesized and used to study their miscibility and interactions within phospholipid bilayers. researchgate.netnih.gov These studies provide a framework for understanding how an azido-steroid like this compound might partition into and behave within a cell membrane. The position of the azido group can influence the aggregation behavior and stability of the lipid structures. nih.gov

Furthermore, azido-steroids can be employed as photoaffinity labels to identify and characterize steroid binding sites on receptors and other proteins. nih.govscispace.comnih.gov Upon photoactivation, the azido group forms a highly reactive nitrene that can covalently bind to nearby amino acid residues, allowing for the precise mapping of ligand binding domains. scispace.comnih.gov This technique has been instrumental in studying the ligand binding regions of proteins like the sigma-1 receptor. scispace.comnih.gov

Mechanistic Investigations using Analogs

The study of analogs of this compound provides further insights into steroid action and metabolism.

Amplification of Aldosterone Action (using 19-oxoandrost-4-ene-3,17-dione)

Research has shown that 19-oxoandrost-4-ene-3,17-dione can amplify the action of aldosterone, a key mineralocorticoid hormone. nih.gov In studies using adrenalectomized rats, pretreatment with 19-oxo-A-dione enhanced the sodium-retaining effect of aldosterone. nih.gov This amplifying effect was also observed with 19-hydroxyandrostenedione, which potentiated the hypertensive action of mineralocorticoids. merckmillipore.comoup.com These findings suggest a modulatory role for these 19-oxygenated androgens in mineralocorticoid signaling.

Role in Local Estrogen Conversion (using 19-aldehydo-4-androstene-3,17-dione)

19-aldehydo-4-androstene-3,17-dione, a biogenetic precursor of estrone, has been investigated for its role in local estrogen conversion. nih.gov It is proposed that this compound can be converted to estrone by aromatase present in certain tissues, such as the skin. nih.gov This local conversion allows for tissue-specific estrogenic effects without systemic hormonal changes. nih.gov For example, it was found to suppress sebum secretion in a rat model, an action analogous to that of an estrogen. nih.gov

Imaging of Lipid Metabolism Processes in Live Cells via Azido-Modification

The azido group has become a powerful tool for imaging lipid metabolism in living cells. nih.govescholarship.org By introducing azide-tagged lipids into cells, researchers can track their incorporation into newly synthesized lipids like triglycerides, phospholipids, and cholesterol esters. escholarship.org This is often achieved through bioorthogonal click reactions that attach a fluorescent probe to the azide (B81097), allowing for visualization. researchgate.net

More advanced techniques, such as mid-infrared photothermal (MIP) imaging, can directly detect the azide group without the need for a click reaction, offering real-time tracking of azido-tagged molecules. nih.gov This label-free approach provides high-resolution mapping of metabolic processes and has been used to visualize the trafficking of carbohydrates and the synthesis of lipids in various cell types. escholarship.orgnih.govphotothermal.com The application of azido-modified steroids in such imaging platforms holds great promise for visualizing steroid uptake, trafficking, and metabolism at the subcellular level with minimal perturbation.

Computational and Theoretical Approaches in 19 Azidoandrost 4 Ene 3,17 Dione Research

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site. For a compound like 19-Azidoandrost-4-ene-3,17-dione, which is an analogue of the aromatase substrate androstenedione (B190577), molecular docking can be employed to predict its binding affinity and orientation within the enzyme's active site. nih.gov

Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules in the complex over time. This provides a more dynamic picture of the enzyme-inhibitor interaction, revealing the stability of the docked pose and the key interactions that maintain the complex.

Illustrative Docking and Dynamics Data for a Steroidal Inhibitor with Aromatase:

| Computational Method | Key Findings |

| Molecular Docking | Prediction of binding energy, identification of key active site residues (e.g., Asp309, Thr310, Val370), and determination of the binding orientation of the steroid core. nih.govresearchgate.net |

| Molecular Dynamics | Assessment of the stability of the ligand-protein complex, analysis of hydrogen bond networks, and calculation of root-mean-square deviation (RMSD) to monitor conformational changes. |

This table represents typical data obtained from such studies on related steroidal inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, DFT can be used to understand the influence of the azido (B1232118) group on the steroid's electronic properties and how this might affect its interaction with target enzymes.

DFT calculations can provide insights into:

Electron Distribution: Mapping the electron density to identify nucleophilic and electrophilic regions.

Reaction Mechanisms: Modeling the transition states of enzymatic reactions to understand how the inhibitor might interfere with the catalytic process.

Spectroscopic Properties: Predicting spectroscopic data to aid in the experimental characterization of the compound.

The parameterization of the azido group for use in molecular mechanics force fields, which are used in molecular dynamics simulations, can also be derived from DFT calculations. nih.govresearchgate.net This ensures a more accurate representation of the azido group's behavior in the simulations.

Exemplary DFT-Calculated Properties for an Androstane (B1237026) Derivative:

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | 4.5 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.8 Debye | Relates to the molecule's polarity and interaction with polar residues in an enzyme active site. |

| Mulliken Atomic Charges | C19: +0.15, N(azido): -0.20 | Reveals the partial charges on atoms, which are crucial for electrostatic interactions. |

This table contains representative data for a hypothetical androstane derivative, illustrating the type of information generated from DFT calculations.

Structural Modeling of Steroid-Protein Interactions to Rationalize Biological Activity

Structural modeling combines data from various sources, including X-ray crystallography, NMR spectroscopy, and computational modeling, to build a comprehensive picture of how a steroid interacts with its protein target. For this compound, this approach would be used to rationalize its potential biological activity as an enzyme inhibitor.

By modeling the interaction of this compound with an enzyme like aromatase, researchers can:

Visualize the three-dimensional structure of the enzyme-inhibitor complex.

Identify key amino acid residues involved in binding and inhibition. nih.govresearchgate.net

Compare the binding mode of the inhibitor to that of the natural substrate to understand the mechanism of inhibition.

This detailed structural understanding is invaluable for the rational design of new, more potent, and selective inhibitors. The insights gained from these models can guide the chemical synthesis of novel androstane derivatives with improved therapeutic potential. nih.gov

Future Perspectives and Emerging Research Avenues for 19 Azidoandrost 4 Ene 3,17 Dione

Development of Next-Generation Steroidal Chemical Probes

19-Azidoandrost-4-ene-3,17-dione serves as a foundational model for the development of advanced steroidal chemical probes. The azido (B1232118) (-N₃) moiety is a well-established photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the binding site of a target protein.

This characteristic makes this compound an ideal tool for photoaffinity labeling (PAL), a powerful technique used to:

Identify Ligand Binding Sites: By covalently trapping the probe within the active site of an enzyme like aromatase, researchers can use techniques such as peptide mapping and mass spectrometry to pinpoint the exact location of interaction.

Characterize Protein-Ligand Interactions: Understanding how the steroid orients itself within the binding pocket provides crucial insights into the molecular basis of its inhibitory activity.

Develop More Specific Probes: The androstenedione (B190577) backbone provides the necessary affinity for the target, while the azido group provides the mechanism for covalent capture. Future iterations of such probes could incorporate reporter tags (e.g., biotin (B1667282) or fluorescent dyes) to facilitate the detection, isolation, and visualization of target proteins and their complexes.

The principles learned from this compound can guide the synthesis of a new generation of steroidal probes with enhanced specificity, different photoreactive groups, and varied reporter functionalities to investigate a wide range of steroid-binding proteins.

Exploration of Broader Biological Roles and Target Identification

While the primary known target of this compound is aromatase (CYP19A1), its structural similarity to other endogenous steroids suggests the potential for interactions with other proteins. The reactive nature of the photoactivated azido group makes it imperative to explore its broader biological roles and identify any potential "off-target" interactions, which could have unintended biological consequences or reveal novel therapeutic targets.

Future research in this area will likely involve unbiased, large-scale screening approaches. Modern proteomics platforms can be employed to identify proteins that are covalently modified by this compound in complex biological samples, such as cell lysates or even in living cells. This involves treating the biological system with the compound, activating it with UV light, and then using mass spectrometry to identify the proteins that have been tagged. Such studies are critical for building a comprehensive biological activity profile and ensuring the specificity of probes derived from this compound.

Integration with Advanced Chemical Biology Platforms for Mechanistic Elucidation

To fully understand the molecular mechanisms of action of this compound, it is essential to integrate its use with state-of-the-art chemical biology platforms. The covalent adducts formed between the photoactivated probe and its target proteins are amenable to detailed characterization using advanced analytical techniques.

Mass Spectrometry-Based Proteomics: This is a cornerstone technology for mechanistic elucidation. The general workflow includes:

Covalent Labeling: The target protein or proteome is incubated with this compound and irradiated with UV light.

Protein Digestion: The resulting protein adducts are enzymatically digested into smaller peptides.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

Data Analysis: Sophisticated software is used to identify the peptides that carry the steroidal modification, thereby pinpointing the exact amino acid residues involved in the covalent bond.

This approach provides high-resolution information about the binding event and can reveal conformational changes in the protein upon ligand binding. Applying this platform to this compound would offer definitive evidence of its binding mode within aromatase and identify other potential interacting partners.

Contribution to Novel Inhibitor Compound Development for Estrogen Biosynthesis

The study of this compound and its analogs provides valuable insights for the rational design of new inhibitors of estrogen biosynthesis. As a mechanism-based, irreversible inhibitor, it offers a distinct advantage over reversible, competitive inhibitors by forming a permanent bond that inactivates the target enzyme. This mode of action can lead to more potent and durable biological effects.

Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of modifications at the C-19 position for aromatase inhibition. By systematically altering the substituent at this position, researchers can modulate binding affinity and inactivation kinetics. For instance, studies on compounds like 19-(cyclopropylamino)androst-4-ene-3,17-dione have demonstrated potent, time-dependent inactivation of aromatase. nih.gov This knowledge, combined with the precise binding site information that can be obtained using this compound as a photoaffinity probe, creates a powerful feedback loop for drug design.

Future development can focus on creating inhibitors with:

Enhanced Selectivity: Minimizing interactions with other cytochrome P450 enzymes.

Improved Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion.

Novel Mechanisms of Action: Leveraging the insights from irreversible inhibition to design new classes of therapeutics.

The data gathered from studying compounds like this compound is instrumental in building computational models of the aromatase active site, further refining the design of novel therapeutics for estrogen-dependent diseases.

Data Tables

Table 1: Aromatase Inhibition by C-19 Modified Androstenedione Analogs

| Compound Name | Modification at C-19 | Inhibition Type | Ki (Inhibition Constant) | Reference |

| 19-Hydroxyandrost-4-ene-3,6,17-trione | Hydroxyl (-OH) | Competitive, Time-dependent | 0.61 µM | nih.gov |

| 19-Oxoandrost-4-ene-3,6,17-trione | Aldehyde (-CHO) | Competitive, Time-dependent | 7.5 µM | nih.gov |

| 19-(Cyclopropylamino)androst-4-ene-3,17-dione | Cyclopropylamino | Time-dependent, Irreversible | 92 nM | nih.gov |

Q & A

Q. What are the established synthetic routes for 19-Azidoandrost-4-ene-3,17-dione, and what analytical methods validate its purity?

- Methodological Answer : Synthetic routes typically involve azide substitution at the C19 position of androst-4-ene-3,17-dione derivatives. Key validation methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm regioselective azide incorporation (e.g., absence of C19 methyl protons and presence of azide signals).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₁₉H₂₅N₃O₂; theoretical 327.19 g/mol) and isotopic patterns.

- X-ray Crystallography : For structural confirmation, though limited by crystal formation challenges in steroidal compounds .

Q. How does the azide group at C19 influence the compound’s reactivity in catalytic or photochemical applications?

- Methodological Answer : The azide group enables "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for functionalization. Researchers should:

Q. What theoretical frameworks guide the study of this compound’s biological interactions?

- Methodological Answer : Link studies to steroid receptor dynamics (e.g., androgen receptor antagonism) or enzyme inhibition (e.g., cytochrome P450). Steps include:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities.

- Structure-Activity Relationship (SAR) : Compare with 19-nor derivatives (CAS 734-32-7) to assess azide steric/electronic impacts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound derivatization?

- Methodological Answer : Implement a 2³ factorial design with variables:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Catalyst Loading | 0.1 mol% | 1.0 mol% |

| Solvent Polarity | Toluene | DMSO |

Q. How to resolve contradictions in spectroscopic data for azide-containing steroids?

- Methodological Answer : Common contradictions (e.g., NMR signal splitting vs. X-ray symmetry) arise from dynamic processes (e.g., azide rotation). Mitigation strategies:

- Variable Temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures).

- DFT Calculations : Compare experimental spectra with simulated azide conformers (Gaussian 16, B3LYP/6-31G*).

- Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for azide vibrational modes) .

Q. What advanced techniques characterize surface adsorption of this compound in heterogeneous catalysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.